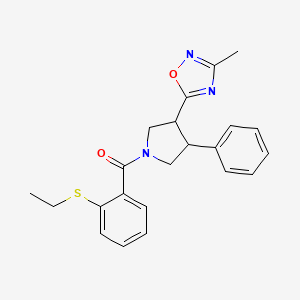
(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Crystal Packing
- Lone Pair-π Interaction and Halogen Bonding : The crystal packing of 1,2,4-oxadiazole derivatives, including compounds similar to the one , shows significant contributions from lone pair-π interactions and halogen bonds. These interactions play a crucial role in stabilizing molecular conformations and contribute to the formation of solid-state architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Biological Activity
- Antibacterial Properties : Compounds with 1,2,4-oxadiazole moieties, closely related to the specified compound, have been found to exhibit significant antibacterial activity. For example, certain derivatives demonstrated notable inhibitory effects against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).
- Anticancer Properties : Some 1,2,4-oxadiazole derivatives have shown potential as anticancer agents. For instance, certain synthesized thiazole compounds, which include oxadiazole moieties, displayed antiproliferative activity against breast cancer cells (Sonar et al., 2020).
Drug-Likeness and Pharmacological Properties
- Drug-likeness Prediction : In a study, derivatives with 1,2,4-oxadiazole were included in a library of synthesized compounds, which were then evaluated for drug-likeness properties using in silico methods. These compounds also showed promising antimicrobial activity (Pandya et al., 2019).
Additional Applications
- Solvatochromism and Photochemical Behavior : Certain 1,2,4-oxadiazole derivatives exhibit solvatochromism, showing color changes in response to solvent variations. This property could be significant for applications in photochemistry and materials science (Buscemi et al., 1988).
properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-28-20-12-8-7-11-17(20)22(26)25-13-18(16-9-5-4-6-10-16)19(14-25)21-23-15(2)24-27-21/h4-12,18-19H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJMCBROCRMITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
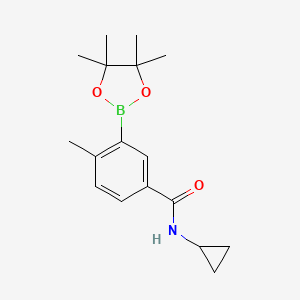
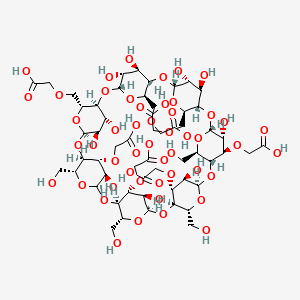
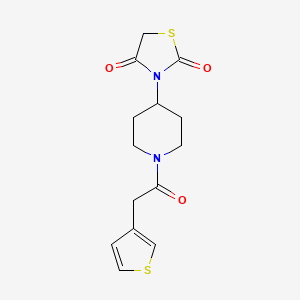
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)

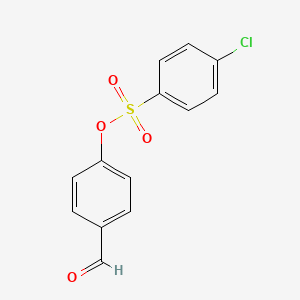

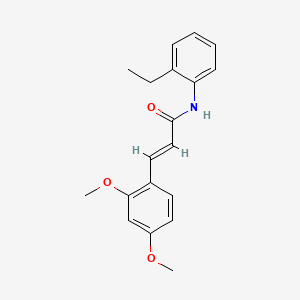
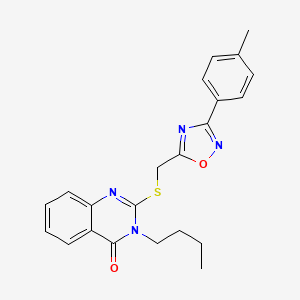
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
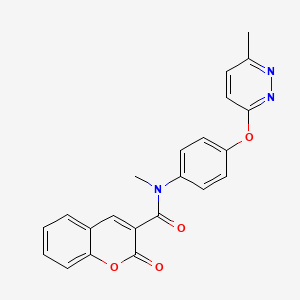
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)